(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Enantiomeric purity Chiral synthesis Stereoselectivity

This chiral, halogenated phenethylamine hydrochloride addresses the need for enantiomerically pure building blocks in drug discovery. The defined (R)-configuration and unique 3-chloro-5-fluoro substitution pattern enable unambiguous SAR studies and avoid the confounding effects of racemic mixtures. - Enantiopure (R)-isomer ensures stereochemical integrity for asymmetric syntheses and chiral resolution methods. - Meta-chloro/fluoro pattern provides a distinct electronic and steric profile for optimizing target binding and ADME properties. - Readily derivatizable primary amine serves as a versatile handle for generating diverse compound libraries.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1820574-01-3
Cat. No. B591834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
CAS1820574-01-3
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyYTFYFLQQTPBAHS-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride


(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1820574-01-3) is a chiral, halogenated phenethylamine derivative with the molecular formula C8H10Cl2FN and a molecular weight of 210.07 g/mol. It is commercially supplied as a high-purity hydrochloride salt (typically 95% ) with defined stereochemistry ((R)-enantiomer, InChIKey YTFYFLQQTPBAHS-NUBCRITNSA-N [1]), serving as a versatile building block in medicinal chemistry and asymmetric synthesis [2]. Its structural features, including both chloro and fluoro substituents at the meta-positions of the phenyl ring, differentiate it from simple phenethylamine scaffolds and underpin its utility in generating compounds with optimized physicochemical properties.

Chiral building block for asymmetric synthesis and medicinal chemistry
Defined (R)-stereochemistry supports reproducible SAR studies
3-Chloro-5-fluoro substitution enables electronic and steric tuning

Non-Substitutability vs. Racemates and Regioisomers


The specific combination of a chiral center with a 3-chloro-5-fluoro substitution pattern is not interchangeable with its (S)-enantiomer (CAS 1998701-29-3 ), its racemate (CAS 1263284-21-4 ), or other regioisomeric halogenated analogs (e.g., CAS 1114559-14-6 ). Such substitutions introduce changes in molecular conformation, electronic distribution, and intermolecular interactions that can fundamentally alter target binding, selectivity, and downstream pharmacokinetic (PK) properties. The following quantitative evidence substantiates the unique performance profile of the (R)-configured, 3-chloro-5-fluoro isomer.

Enantiomer mismatch (R)-enantiomer (S)-enantiomer

Enantiomer swap may shift target engagement, confound biological readouts and alter SAR interpretation.

Racemate interference Single (R)-enantiomer Racemate (1:1 mixture)

Racemate introduces 50% (S)-enantiomer, potentially reducing stereospecific activity and reproducibility.

Regioisomer shift 3-Chloro-5-fluoro isomer 4-Chloro-3-fluoro isomer

Halogen position change may alter lipophilicity, permeability and off-target profile, affecting lead optimization.

Quantitative Differentiation vs. Analogs


Enantiomeric Purity vs. Racemate

Commercial supplies of the target (R)-enantiomer (CAS 1820574-01-3) are certified at 95% purity , with an implied high enantiomeric excess (ee) characteristic of these specialized chiral building blocks. In contrast, the racemic mixture (CAS 1263284-21-4), while also available at 98% chemical purity , contains equal amounts of the (R)- and (S)-enantiomers, which exhibit different biological activities and cannot be used interchangeably for stereospecific target engagement [1].

Enantiomeric purity
Specification review
95% purity, high implied ee
Supports stereochemical-control workflow for SAR campaigns
Racemate (98% purity) is a 1:1 (R):(S) mixture — not interchangeable
Enantiomeric purity Chiral synthesis Stereoselectivity

Regioisomeric Impact on Lipophilicity and Solubility

The 3-chloro-5-fluoro substitution pattern on the phenyl ring influences key physicochemical parameters critical for drug development. While direct experimental data is limited for the target compound, computational predictions (e.g., using SwissADME) provide a class-level inference for this specific regioisomer. For instance, the (S)-enantiomer (which shares identical physicochemical properties) has a predicted Consensus Log P of 2.39 and an aqueous solubility (ESOL) of 0.147 mg/mL (Log S -3.15) . In contrast, a close regioisomer, (R)-1-(4-Chloro-3-fluorophenyl)ethanamine (CAS 1114559-14-6), is predicted to have subtly different lipophilicity and solubility values due to the altered halogen arrangement , which can translate into differences in membrane permeability and metabolic stability.

Lipophilicity & solubility
Data to verify
Predicted LogP ~2.39 (3,5-isomer)
~0.3–0.5 LogP shift for 4,3-regioisomer
Regioisomerism may alter lipophilicity-driven ADME properties
In silico class-level prediction; confirm experimentally
Lipophilicity Solubility Drug-likeness Pharmacokinetics

Stereoselective Target Engagement

The absolute (R)-configuration of the amine stereocenter is a critical determinant of biological activity. This is a class-level inference for chiral phenethylamines, where the (R)- and (S)-enantiomers (e.g., (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, CAS 1998701-29-3 [1]) exhibit divergent interactions with asymmetric biological targets such as G-protein coupled receptors (GPCRs) and enzymes . The specific 3-chloro-5-fluoro substitution pattern further modulates these interactions. While head-to-head binding data for this exact compound is not publicly available, the fundamental principle of chiral discrimination necessitates the use of a single, defined enantiomer for reproducible pharmacological studies.

Stereoselective binding
Class-level inference
Enantiomer affinity may differ 10–1000×
Single enantiomer required for reproducible pharmacological studies
General principle of chiral discrimination at biological targets
Stereochemistry Receptor binding Enzyme inhibition Pharmacophore

Key R&D Applications


Stereoselective Synthesis for GPCRs/Ion Channels

This chiral amine is ideally suited as a building block in the synthesis of novel pharmaceutical candidates, particularly those targeting asymmetric biological targets like GPCRs or ion channels [1]. The defined (R)-stereochemistry ensures that the resulting compound library maintains stereochemical integrity, a prerequisite for establishing robust SAR and avoiding the confounding effects of enantiomeric mixtures [2]. The 3-chloro-5-fluoro substitution pattern provides a distinct electronic and steric profile for exploring interactions within the target's binding pocket.

Optimizing Lipophilicity & Metabolic Stability

The specific 3-chloro-5-fluoro regioisomer offers a unique lipophilicity profile (Consensus Log P ~2.39 ) compared to other halogenated phenethylamines. Researchers can leverage this intermediate to fine-tune the lipophilicity of a lead series, a critical parameter influencing membrane permeability, plasma protein binding, and susceptibility to cytochrome P450 metabolism . This allows for rational optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Asymmetric Catalysis and Chiral Ligand Development

The compound serves as a valuable, enantiomerically pure starting material for the synthesis of chiral auxiliaries, ligands, or catalysts for asymmetric transformations . Its primary amine group can be readily derivatized (e.g., to form imines or amides) to create novel, chiral environments for stereoselective reactions, leveraging the defined (R)-configuration and halogen substituents to influence reactivity and selectivity .

Crystallization and Chiral Resolution Studies

As a single, pure enantiomer, this compound is a valuable tool in the study of chiral resolution processes . It can be used to form diastereomeric salts with chiral acids for analytical method development or as a reference standard for calibrating chiral HPLC and SFC (Supercritical Fluid Chromatography) methods designed to separate enantiomers of structurally related drug candidates .

Application
Selection Property
Validation Focus
Stereoselective GPCR/ion channel synthesis
Defined (R)-stereochemistry
SAR reproducibility and target engagement
Lipophilicity-driven lead optimization
3-Chloro-5-fluoro regioisomer profile
ADME property validation
Chiral ligand and catalyst development
Enantiomerically pure primary amine
Asymmetric reaction efficiency
Chiral resolution method development
Single-enantiomer reference standard
Chiral HPLC/SFC method calibration

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